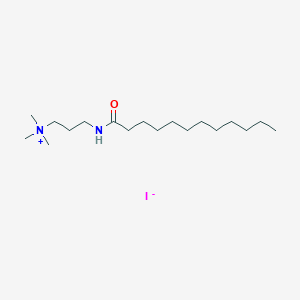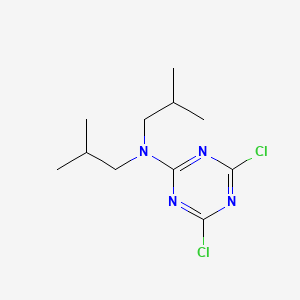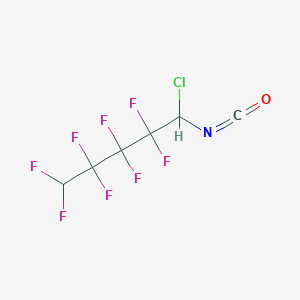
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, making it amphiphilic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of dodecanoyl chloride with N,N,N-trimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with methyl iodide to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the quaternary ammonium group is less common but can occur under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to substitute the iodide ion with a nitrate ion.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions can oxidize the dodecyl chain.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the quaternary ammonium group.
Major Products
Substitution: Formation of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium nitrate.
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of tertiary amines or secondary amines.
Aplicaciones Científicas De Investigación
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles in aqueous solutions. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective in solubilizing and transporting various substances. The quaternary ammonium group can also interact with negatively charged surfaces, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Similar structure but with a chloride ion instead of iodide.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is unique due to its specific dodecyl chain length and iodide ion, which confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its specific structure makes it particularly effective in certain applications, such as antimicrobial formulations and specialized surfactant systems.
Propiedades
Número CAS |
206988-59-2 |
|---|---|
Fórmula molecular |
C18H39IN2O |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
3-(dodecanoylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C18H38N2O.HI/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;/h5-17H2,1-4H3;1H |
Clave InChI |
WJKIKAAZANCEEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)
